Target Engagement: Differential Inhibition of Nitric Oxide Synthase (NOS) Isoforms
The compound exhibits a quantifiable selectivity window between neuronal (nNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. Its inhibition of rat brain nNOS (IC50 = 5,000 nM) is 20-fold more potent than its inhibition of bovine eNOS (IC50 = 100,000 nM) [1]. This is in contrast to many non-selective NOS inhibitors, which show comparable potency across isoforms, leading to undesired cardiovascular effects.
| Evidence Dimension | IC50 for NOS Inhibition |
|---|---|
| Target Compound Data | nNOS: 5,000 nM; eNOS: 100,000 nM |
| Comparator Or Baseline | nNOS vs. eNOS |
| Quantified Difference | 20-fold more potent inhibition of nNOS over eNOS |
| Conditions | Inhibition of rat brain nNOS and bovine eNOS assessed via nitric oxide-mediated oxidation of oxyhemoglobin to methemoglobin |
Why This Matters
This isoform selectivity profile is critical for CNS-targeted research programs aiming to avoid cardiovascular liabilities associated with eNOS inhibition.
- [1] BindingDB. (n.d.). BDBM50330054: 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine (CHEMBL1269156). Retrieved from BindingDB. View Source
